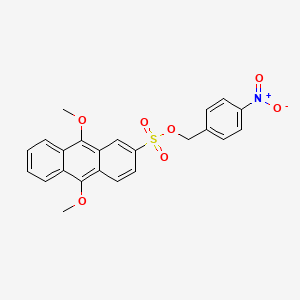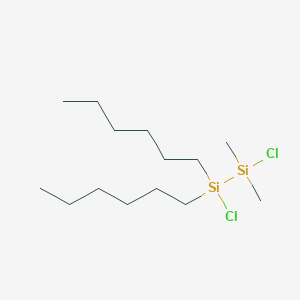
1,2-Dichloro-1,1-dihexyl-2,2-dimethyldisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-1,1-dihexyl-2,2-dimethyldisilane is an organosilicon compound characterized by the presence of two silicon atoms bonded to hexyl and methyl groups, as well as chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-1,1-dihexyl-2,2-dimethyldisilane typically involves the reaction of this compound with lithium biphenylide in tetrahydrofuran (THF) at -78°C. This reaction yields a masked disilene in a 62% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of organolithium reagents and controlled reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichloro-1,1-dihexyl-2,2-dimethyldisilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups using nucleophilic reagents.
Oxidation and Reduction Reactions: The silicon atoms can undergo oxidation or reduction, altering the compound’s properties.
Common Reagents and Conditions
Lithium Biphenylide: Used in the synthesis of masked disilenes.
Tetrahydrofuran (THF): A common solvent for these reactions.
Low Temperatures: Reactions are often conducted at -78°C to control reactivity and yield.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, the reaction with lithium biphenylide produces a masked disilene .
Applications De Recherche Scientifique
1,2-Dichloro-1,1-dihexyl-2,2-dimethyldisilane has several applications in scientific research:
Biology and Medicine:
Industry: Utilized in the production of advanced materials with unique electronic and photophysical properties.
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-1,1-dihexyl-2,2-dimethyldisilane involves its reactivity with nucleophiles and electrophiles due to the presence of chlorine atoms and silicon centers. The molecular targets and pathways are primarily related to its ability to form stable bonds with other elements, facilitating the formation of complex structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichlorotetramethyldisilane: Another disilane compound with similar reactivity but different substituents.
1,2-Dichlorocyclohexane: A related compound with different structural properties and applications.
Propriétés
Numéro CAS |
129064-84-2 |
|---|---|
Formule moléculaire |
C14H32Cl2Si2 |
Poids moléculaire |
327.5 g/mol |
Nom IUPAC |
chloro-[chloro(dihexyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C14H32Cl2Si2/c1-5-7-9-11-13-18(16,17(3,4)15)14-12-10-8-6-2/h5-14H2,1-4H3 |
Clé InChI |
BKUGDADDOMZRLX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[Si](CCCCCC)([Si](C)(C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{5-[2-(Benzyloxy)ethyl]-4-methyl-1,3-thiazol-2-yl}-2-phenylethan-1-one](/img/structure/B14279796.png)
![[[[Bis(trimethylsilyl)amino]selanyl-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14279804.png)
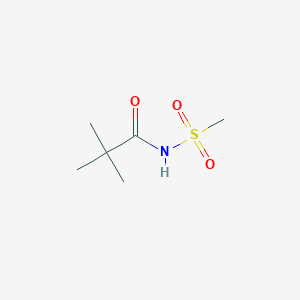
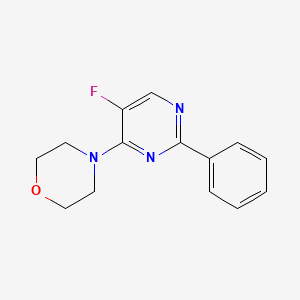
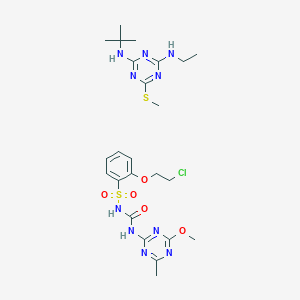
![2,7-Bis[(4-hydroxyphenyl)methylidene]cycloheptan-1-one](/img/structure/B14279839.png)
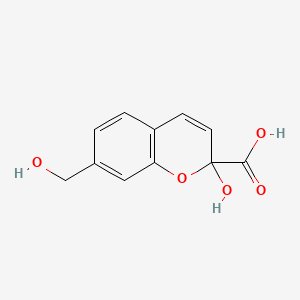
![2-Furancarboxaldehyde, 5-[[[(phenylamino)carbonyl]oxy]methyl]-](/img/structure/B14279853.png)
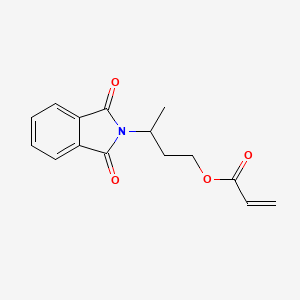



![2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279897.png)
